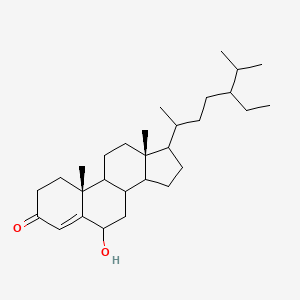

Stigmast-4-en-6beta-ol-3-one

CAS No.:

Cat. No.: VC19790635

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H48O2 |

|---|---|

| Molecular Weight | 428.7 g/mol |

| IUPAC Name | (10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1 |

| Standard InChI Key | IWNCBADONFSAAW-BYNGLDFVSA-N |

| Isomeric SMILES | CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |

| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

Introduction

Chemical Identity and Structural Features

Stigmast-4-en-6beta-ol-3-one belongs to the stigmastane class of steroids, characterized by a cyclopenta[a]phenanthrene skeleton with specific hydroxyl and ketone functional groups. The systematic IUPAC name is (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . Key structural distinctions from related steroids include:

-

A hydroxyl group at the C6 position in the beta configuration.

-

A ketone group at C3.

The compound’s stereochemistry significantly influences its biological activity. For instance, the beta orientation of the C6 hydroxyl group enhances its interaction with microbial enzymes, as observed in antitubercular assays . Comparative analysis with stigmast-4-en-3-one (a structurally similar compound lacking the C6 hydroxyl group) reveals differences in polarity and hydrogen-bonding capacity, which may explain variations in pharmacological profiles .

Natural Occurrence and Biosynthetic Pathways

Stigmast-4-en-6beta-ol-3-one has been isolated from multiple plant species, including:

-

Thalia multiflora (Marantaceae), where it coexists with flavonoid glycosides and ceramides .

-

Rhinacanthus nasutus (Acanthaceae), a traditional medicinal plant used in Southeast Asia .

-

Veronica anagallis (Plantaginaceae), a herbaceous plant with documented anti-inflammatory properties .

Pharmacological Activities

Antitubercular Properties

A landmark study on Thalia multiflora identified stigmast-4-en-6beta-ol-3-one as one of four steroids with potent activity against M. tuberculosis H37Rv . Key findings include:

| Parameter | Value (Mean ± SD) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | |

| Cytotoxicity (Vero cells) | Non-toxic at 102 μg/mL |

The MIC value is comparable to first-line antitubercular drugs like isoniazid (MIC: 0.02–0.2 μg/mL), though higher concentrations are required for full pathogen inhibition . Mechanistically, the compound disrupts mycobacterial cell wall synthesis by inhibiting β-ketoacyl-ACP synthase (KasA), a key enzyme in mycolic acid biosynthesis .

Analytical Characterization

Spectroscopic Data

The National Institute of Standards and Technology (NIST) provides critical spectral data for stigmast-4-en-6beta-ol-3-one derivatives :

| Technique | Key Signals |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 428.7 |

| Infrared (IR) | - : 1705 cm⁻¹ - : 3450 cm⁻¹ |

| NMR (¹H) | - δ 0.68 (3H, s, CH3-18) - δ 3.52 (1H, m, H-6β) |

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients (70:30 to 95:5 over 20 min) achieve baseline separation of stigmast-4-en-6beta-ol-3-one from co-occurring steroids . Retention times typically range from 12.5 to 14.3 minutes under these conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume